![molecular formula C22H34N6O B6567794 N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide CAS No. 1021226-72-1](/img/structure/B6567794.png)
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
Cancer Treatment
This compound has been found to have potential applications in cancer treatment. It has been identified as a novel inhibitor of CDK2, a protein kinase that plays a key role in cell cycle regulation . Inhibition of CDK2 is a promising strategy for cancer treatment that selectively targets tumor cells .
Cytotoxic Activities
The compound has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM . These findings suggest potential applications in the development of new anticancer drugs.
Cell Cycle Alteration
The compound has been shown to significantly alter cell cycle progression . This could have implications for the treatment of diseases characterized by abnormal cell proliferation, such as cancer.
Apoptosis Induction
In addition to altering cell cycle progression, the compound has been found to induce apoptosis within HCT cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it can lead to the elimination of cancerous cells.
Enzymatic Inhibitory Activity
The compound has shown significant inhibitory activity against CDK2/cyclin A2 . This suggests potential applications in the development of drugs targeting this enzyme complex, which plays a crucial role in cell cycle regulation.
Drug Development
Given its biological activities and the structural features of the pyrazolo[3,4-d]pyrimidine scaffold, this compound could serve as a valuable starting point for the development of new drugs .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents CDK2 from performing its normal function in cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . Therefore, inhibiting CDK2 can halt cell cycle progression, preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by the compound results in significant anti-proliferative effects against various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N6O/c29-20(11-10-18-8-4-3-5-9-18)23-12-15-28-22-19(16-26-28)21(24-17-25-22)27-13-6-1-2-7-14-27/h16-18H,1-15H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFSDXJANUXKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CCC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide |
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